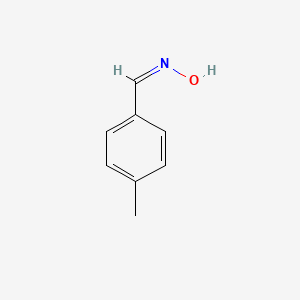
1H-Indole-1-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indol-1-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol. It is a crystalline solid with specific odors and is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1H-Indol-1-yl)methanamine can be synthesized through several methods. One common method involves the reaction of indole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via a Mannich reaction, forming the desired product.
Industrial Production Methods: In industrial settings, the synthesis of (1H-Indol-1-yl)methanamine often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
(1H-Indol-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1H-Indol-1-yl)methanamine involves its interaction with various molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it can interact with serotonin receptors, affecting neurotransmitter release and uptake. This interaction is crucial in its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
- (1H-Indol-2-yl)methanamine
- (1H-Indol-3-yl)methanamine
- (1H-Indol-7-yl)methanamine
Comparison: (1H-Indol-1-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to (1H-Indol-2-yl)methanamine and (1H-Indol-3-yl)methanamine, it exhibits different binding affinities and selectivities towards biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
214204-10-1 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
indol-1-ylmethanamine |
InChI |
InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2 |
InChI Key |
PARWCHOPLKCWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


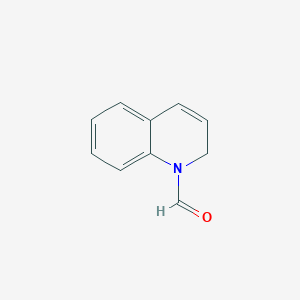

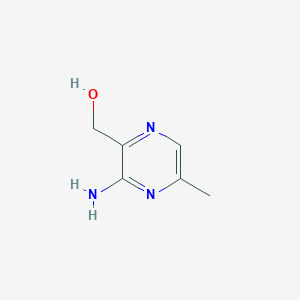
![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
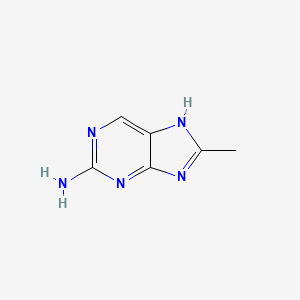

![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
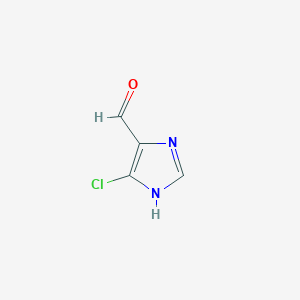

![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)
